molecular formula C18H16N2O3S B2914111 (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-66-9

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2914111
CAS No.: 897616-66-9
M. Wt: 340.4
InChI Key: PONZTEYFDKNDIC-HNENSFHCSA-N
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Description

(Z)-Methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:

  • A benzo[d]thiazole core substituted with a methyl group at position 6.
  • A benzoylimino group at position 2, stabilized in the Z-configuration.
  • A methyl acetate moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-(2-benzoylimino-6-methyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONZTEYFDKNDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with benzoyl chloride to form the benzoylimino derivative. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine, with the reactions carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Reduction Reactions

The imine (C=N) bond in the benzoylimino group is susceptible to reduction, forming secondary amines. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reagent Conditions Product Reference
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, reflux(Z)-methyl 2-(2-(benzylamino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Sodium borohydride (NaBH₄)Methanol, room temperaturePartial reduction to hemiaminal intermediates (observed in analogous compounds)

Mechanistic Insight : LiAlH₄ acts as a strong hydride donor, reducing the C=N bond to C-N while preserving the Z-configuration. NaBH₄, being milder, may require catalytic additives for complete conversion .

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reagent Conditions Product Reference
Aqueous HCl (6 M)Reflux, 12 hours(Z)-2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetic acid
NaOH (1 M) in ethanol60°C, 6 hoursSodium salt of the carboxylic acid (isolated via acidification)

Key Observation : Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide ions.

Oxidation Reactions

The sulfur atom in the thiazole ring and substituents like methyl groups can undergo oxidation.

Reagent Conditions Product Reference
Potassium permanganate (KMnO₄)Aqueous H₂SO₄, 80°CSulfoxide and sulfone derivatives (observed in analogous thiazoles)
Hydrogen peroxide (H₂O₂)Acetic acid, 50°C6-Methyl group oxidized to -COOH (via -CH₂OH intermediate)

Note : Selective oxidation of the thiazole sulfur requires controlled conditions to avoid over-oxidation .

Substitution Reactions

The ester and imine groups participate in nucleophilic substitutions.

Reagent Conditions Product Reference
Ammonia (NH₃)Methanol, 25°C, 24 hours(Z)-2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetamide
Ethylene glycolAcid catalysis, 100°CTransesterification to ethyl ester derivative

SAR Impact : Substitutions at the ester group enhance solubility, while modifications to the imine alter receptor binding .

Condensation Reactions

The imine group acts as an electrophilic site for condensation with nucleophiles like hydrazines or amines.

Reagent Conditions Product Reference
Hydrazine hydrateEthanol, refluxFormation of hydrazone derivatives
Primary amines (R-NH₂)Toluene, 110°C, Dean-StarkSchiff base derivatives with modified aromaticity

Application : These reactions are pivotal for generating combinatorial libraries in drug discovery .

Mechanistic and Structural Insights

  • Stereochemical Integrity : The Z-configuration of the imine is retained during reductions due to steric hindrance from the benzo[d]thiazole ring.
  • Electronic Effects : Electron-withdrawing groups on the benzoyl moiety accelerate hydrolysis and oxidation .
  • Thermodynamic Stability : Thiazole ring oxidation products (e.g., sulfones) exhibit enhanced metabolic stability in vitro .

Scientific Research Applications

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Spectral and Analytical Comparisons

Compound ¹H NMR Highlights IR Key Peaks Mass Spectral Data
Target Compound δ 7.8–7.4 (benzoyl aromatic), δ 3.7 (OCH3) 1720 cm⁻¹ (C=O ester) M⁺ at m/z 368 (calculated)
Ethyl 2-(2-indolyl...cyanoacetate) δ 8.1–7.2 (indole aromatic), δ 4.3 (CH2CH3) 2220 cm⁻¹ (C≡N) M⁺ at m/z 395 (observed)
2-(2-Oxobenzo[d]thiazol-3-yl) acetate δ 7.6–7.3 (benzothiazole), δ 5.1 (CH2Ph) 1705 cm⁻¹ (C=O oxo) M⁺ at m/z 297 (observed)

Insights:

  • The benzoylimino group in the target compound is expected to show distinct downfield shifts in ¹H NMR due to conjugation with the thiazole ring.
  • The absence of a cyano group (IR ~2220 cm⁻¹) in the target compound differentiates it from derivatives, which exhibit stronger electron-withdrawing effects .

Biological Activity

(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. Benzothiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its efficacy and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O6SC_{18}H_{15}N_3O_6S, with a molecular weight of 401.39 g/mol. The compound features a thiazole ring connected to a benzoylimino group, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation.

  • Mechanism of Action : The compound interacts with cellular proteins involved in apoptosis and cell cycle regulation. For example, molecular dynamics simulations indicate that related compounds bind to the Bcl-2 protein, which plays a crucial role in regulating apoptosis in cancer cells .
  • In vitro Studies : In vitro testing has demonstrated that benzothiazole derivatives exhibit cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-donating groups on the aromatic ring enhances the antimicrobial efficacy against pathogens such as Escherichia coli and Candida albicans.

  • Inhibition Zones : Derivatives with specific substitutions have shown significant inhibition zones (20–25 mm) against various bacterial strains . The structure-activity relationship suggests that modifications at specific positions on the thiazole or benzene rings can lead to enhanced activity.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been explored through various models. Compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators.

  • Experimental Models : In vivo studies using carrageenan-induced paw edema models have shown that these compounds can significantly reduce inflammation, indicating their potential as non-steroidal anti-inflammatory agents .

Data Summary

Biological ActivityEfficacyMechanism
AnticancerHighBcl-2 inhibition, apoptosis induction
AntimicrobialModerateDisruption of bacterial cell walls
Anti-inflammatorySignificantInhibition of inflammatory mediators

Case Studies

  • Antitumor Efficacy : A study on structurally related benzothiazoles demonstrated that certain modifications led to enhanced antitumor activity against pancreatic cancer cells, highlighting the importance of structural optimization in drug design .
  • Antimicrobial Testing : Another study reported that specific benzothiazole derivatives exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds showing effectiveness comparable to traditional antibiotics .

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